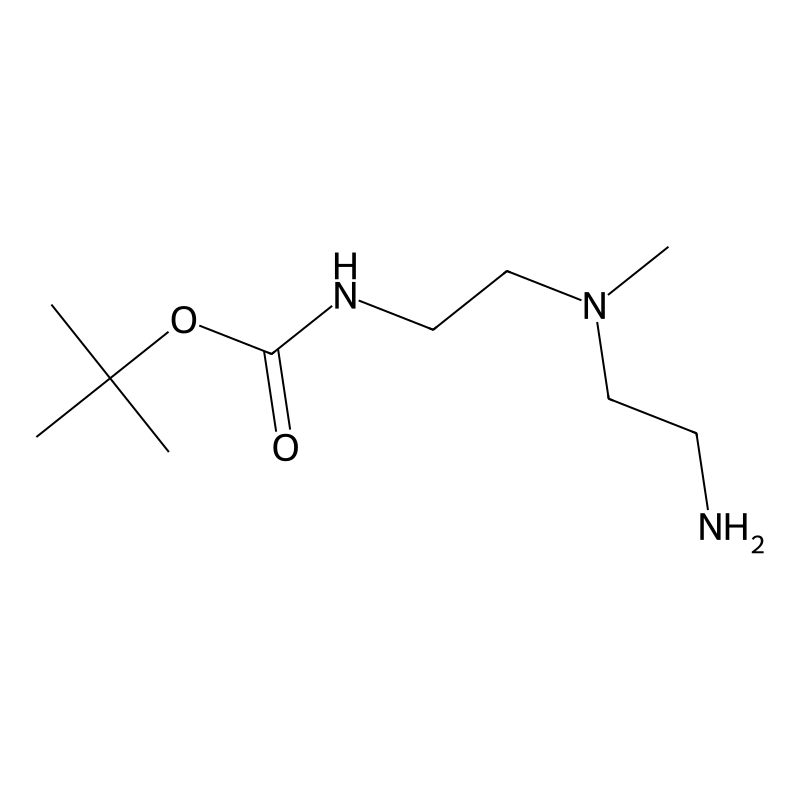

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate (CAS: 263162-13-6) is a highly specialized, orthogonally protected polyamine building block. Structurally, it is a derivative of N-methyldiethylenetriamine featuring three distinct nitrogen centers: a free primary amine, a tertiary N-methyl amine, and a Boc-protected primary amine. This precise configuration allows for strictly controlled, sequential functionalization. In industrial and advanced academic procurement, it is primarily sourced as a premium precursor for PROTAC (Proteolysis Targeting Chimera) linkers, bifunctional chelating agents (BFCAs), and complex macrocycles. By providing a pre-differentiated aliphatic chain, it eliminates the need for complex statistical syntheses, making it a critical asset for scale-up operations requiring high-purity, linear polyamine architectures[REFS-1, REFS-2].

Research Fit

Attempting to substitute this compound with its unprotected parent, N-methyl-2,2'-diaminodiethylamine (CAS 4097-88-5), or the non-methylated analog diethylenetriamine (DETA), routinely results in severe process bottlenecks. Unprotected symmetrical polyamines react with electrophiles to form complex statistical mixtures of mono-substituted, di-substituted, and unreacted species. Isolating the desired mono-functionalized product requires labor-intensive, low-yielding chromatographic separations that consume excessive solvents and scale poorly. Furthermore, substituting with a mono-Boc protected DETA (which lacks the central N-methyl group) leaves a reactive secondary amine exposed, leading to unwanted branching during strong coupling reactions. Procuring the specifically N-methylated, mono-Boc protected compound (CAS 263162-13-6) is essential to guarantee linear structural fidelity and high step-economy in multi-stage syntheses[REFS-1, REFS-2].

Substitution Risk

Regioselective Coupling Yield

The primary procurement advantage of CAS 263162-13-6 is its ability to enforce absolute regioselectivity during initial coupling steps. When reacting with a single equivalent of an electrophile (such as an NHS-ester or alkyl halide), this compound yields >90% of the desired asymmetric mono-functionalized intermediate. In contrast, using the unprotected baseline compound (N-methyl-2,2'-diaminodiethylamine) under identical conditions yields only ~35-45% of the target mono-product, alongside significant di-substituted waste [1].

| Evidence Dimension | Yield of isolated mono-functionalized intermediate |

| Target Compound Data | >90% yield |

| Comparator Or Baseline | Unprotected N-methyl-2,2'-diaminodiethylamine (~35-45% yield) |

| Quantified Difference | More than 2x increase in target yield, eliminating statistical mixture waste |

| Conditions | Standard electrophilic coupling (e.g., amidation, 1.0 equivalent of electrophile) |

Maximizing step-one yield drastically reduces raw material waste and eliminates the need for complex early-stage purification, directly lowering scale-up costs.

Central Branching Prevention

Maintaining the linear geometry of a linker is critical for the spatial orientation of bifunctional molecules. Because CAS 263162-13-6 features an N-methyl tertiary amine at its center, it exhibits <1% branching or cross-reactivity during harsh downstream peptide coupling or reductive amination steps. If a buyer substitutes this with Mono-Boc-diethylenetriamine (which contains a reactive secondary amine), the central nitrogen frequently participates in side reactions, resulting in 15-25% branched impurities that compromise the final molecule's binding efficacy [1].

| Evidence Dimension | Formation of branched side-products at the central nitrogen |

| Target Compound Data | <1% branching |

| Comparator Or Baseline | Mono-Boc-diethylenetriamine (15-25% branching) |

| Quantified Difference | Near-total elimination of central-amine branching impurities |

| Conditions | Peptide coupling with excess activated acid or reductive amination conditions |

Ensures absolute linearity in PROTAC linkers, which is critical for maintaining predictable spatial distances between the E3 ligase ligand and the target protein binder.

Chromatographic Recovery

Polyamines are notoriously difficult to purify via standard silica gel chromatography due to severe streaking and irreversible binding. The presence of the lipophilic tert-butyl carbamate (Boc) group in CAS 263162-13-6 significantly improves its organic solubility and reduces basicity, allowing for >85% recovery on standard normal-phase silica (DCM/MeOH eluents). Unprotected polyamine baselines typically exhibit <50% recovery under these conditions, necessitating the use of expensive reverse-phase systems or specialized basic alumina [1].

| Evidence Dimension | Silica gel chromatography recovery rate |

| Target Compound Data | >85% recovery |

| Comparator Or Baseline | Unprotected polyamine derivatives (<50% recovery) |

| Quantified Difference | 35%+ higher mass recovery during standard purification |

| Conditions | Normal phase silica gel chromatography (DCM/MeOH eluents) |

Drastically reduces solvent consumption, specialized stationary phase costs, and labor time during the purification of intermediate building blocks.

PROTAC Linkers

Because of its guaranteed regioselectivity and linear structural fidelity (as detailed in Section 3), this compound is the optimal choice for synthesizing alkyl-amine linkers in PROTACs. The orthogonal protection allows chemists to sequentially attach an E3 ligase ligand to the free amine, deprotect the Boc group, and attach the target protein binder, all while the N-methyl group enhances the linker's aqueous solubility and membrane permeability compared to standard PEG chains .

Bifunctional Chelator Synthesis

In radiopharmaceutical development, CAS 263162-13-6 is procured to build custom DOTA or NOTA derivatives. The free primary amine can be conjugated to a tumor-targeting peptide, while the Boc-protected end is later revealed to participate in the cyclization or functionalization of the metal-binding macrocycle. The lack of central branching ensures the chelator's coordination geometry remains uncompromised [1].

Polyamine Macrocycle Construction

For materials science and host-guest chemistry, this compound serves as a highly processable building block for large polyamine macrocycles. Its superior chromatographic recovery and organic solubility make it highly preferable to unprotected polyamines when executing multi-step iterative syntheses to build specific cavity sizes for metal ion or anion sensing [1].

Application Fit

Wikipedia

Explore Compound Types